2-Amino-3-(oxan-4-yl)propanamide
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Overview
Description
2-Amino-3-(oxan-4-yl)propanamide is a chemical compound with the molecular formula C8H16N2O2 It is characterized by the presence of an amino group, an oxan ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(oxan-4-yl)propanamide can be achieved through several methods. One common approach involves the reaction of oxan-4-ylamine with a suitable propanamide derivative under controlled conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(oxan-4-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxan ring can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the oxan ring can produce various reduced forms of the compound .
Scientific Research Applications
2-Amino-3-(oxan-4-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxan-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxan ring may interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(oxan-4-yl)propanamide hydrochloride: Similar in structure but with a hydrochloride salt form.
2-Amino-3-(oxan-3-yl)propanamide: Differing in the position of the oxan ring attachment
Uniqueness
2-Amino-3-(oxan-4-yl)propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-3-(oxan-4-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
CAMBYDKASFFTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(C(=O)N)N |
Origin of Product |
United States |
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